Polyporusterone B
Overview
Description
Polyporusterone B is a triterpene carboxylic acid isolated from Polyporus umbellatus Fries . It has been found to have an inhibitory effect on free radical-induced lysis of red blood cells (hemolysis) .
Physical And Chemical Properties Analysis
Polyporusterone B has a molecular weight of 476.65 . Unfortunately, the search results do not provide more detailed physical and chemical properties of Polyporusterone B.Scientific Research Applications
1. Isolation and Structural Analysis
- Study Findings : Polyporusterone B, along with other similar compounds, was isolated from the sclerotia of Polyporus umbellatus. The structural elucidation of Polyporusterone B and related compounds was achieved through various chemical and spectroscopic techniques, including HR-FAB-MS and NMR (Zhou, Lin, & Guo, 2007).
2. Cytotoxic Activity
- Study Findings : Research has demonstrated the cytotoxic action of Polyporusterone B on leukemia 1210 cell proliferation. This study provided initial insights into the potential therapeutic applications of Polyporusterone B in cancer treatment (Ohsawa, Yukawa, Takao, Murayama, & Bando, 1992).
3. Applications in Hair Regrowth
- Study Findings : Polyporusterone B was identified as one of the active substances in herbs used for hair treatment. Its structure was determined through crystallographic and spectroscopic analysis, and it has shown effectiveness in promoting hair regrowth (Ishida et al., 1999).
4. Anti-Hemolytic Effects
- Study Findings : Polyporusterone B, isolated from Polyporus umbellatus, exhibited significant inhibitory activities against free radical-induced lysis of red blood cells, indicating its potential in protecting against oxidative stress-related damage (Sekiya et al., 2005).
5. Phylogenetic and Phylogenomic Research
- Study Findings : While not directly related to Polyporusterone B, studies on the phylogenetic and phylogenomic aspects of Polyporales, the order to which Polyporus umbellatus belongs, provide a broader understanding of the biological context and evolution of species producing compounds like Polyporusterone B (Binder et al., 2013).
6. Studies in Metabolomics and Transcriptomics
- Study Findings : Research on the metabolomic and transcriptomic changes in Polyporus umbellatus sclerotia, where Polyporusterone B is found, helps in understanding the biosynthetic pathways and regulatory mechanisms of such compounds (Xing et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15,17,19,21-24,30-34H,3,7-11,13-14H2,1-2,4-6H3/t17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDKHYZVFZGSRC-DWJOQFFMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163192 | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- | |
CAS RN |
141360-89-6 | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141360-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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